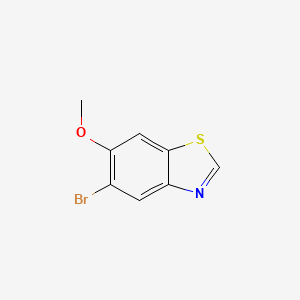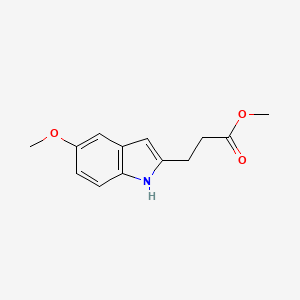
9,9'-(5-Chloro-1,3-phenylene)diphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene is an organic compound with the molecular formula C₃₄H₂₁Cl It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom attached to a phenylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene typically involves a multi-step process. One common method includes the following steps :
Starting Materials: 1,3-dibromo-5-chlorobenzene and 9-phenanthrene boronic acid.
Catalyst: Palladium(II) acetate.
Ligand: Tri(o-tolyl)phosphine.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions.
The reaction proceeds through a Suzuki coupling reaction, where the boronic acid reacts with the dibromo compound in the presence of the palladium catalyst and ligand to form the desired product.
Industrial Production Methods
Industrial production methods for 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenanthrene derivatives.
科学研究应用
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 9,9’-(5-Bromo-1,3-phenylene)diphenanthrene
- 9,9’-(5-Methyl-1,3-phenylene)diphenanthrene
- 9,9’-(5-Nitro-1,3-phenylene)diphenanthrene
Uniqueness
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry.
属性
分子式 |
C34H21Cl |
|---|---|
分子量 |
465.0 g/mol |
IUPAC 名称 |
9-(3-chloro-5-phenanthren-9-ylphenyl)phenanthrene |
InChI |
InChI=1S/C34H21Cl/c35-26-18-24(33-20-22-9-1-3-11-27(22)29-13-5-7-15-31(29)33)17-25(19-26)34-21-23-10-2-4-12-28(23)30-14-6-8-16-32(30)34/h1-21H |
InChI 键 |
TTWDNKYZUHWLEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC(=C4)Cl)C5=CC6=CC=CC=C6C7=CC=CC=C75 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


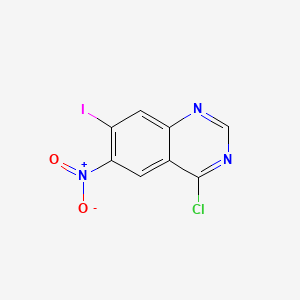
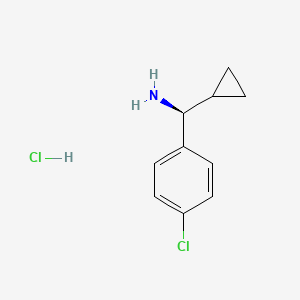
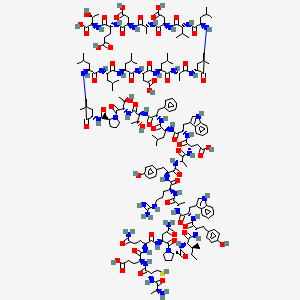
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)

![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
